molecular formula C6H5F2N3O4 B2380397 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid CAS No. 1328640-66-9

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Cat. No.: B2380397
CAS No.: 1328640-66-9
M. Wt: 221.12
InChI Key: MUHNJSAMXPZRNQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a nitro group at the 5-position, a carboxylic acid group at the 3-position, and a 2,2-difluoroethyl group at the 1-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it valuable for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 2,2-Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkoxides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitro and difluoroethyl groups.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid include:

    1-(2,2-Difluoroethyl)-3-nitropyrazole-5-carboxylic acid: Differing in the position of the nitro and carboxylic acid groups.

    1-(2,2-Difluoroethyl)-5-nitroimidazole-3-carboxylic acid: Featuring an imidazole ring instead of a pyrazole ring.

    1-(2,2-Difluoroethyl)-5-nitrothiazole-3-carboxylic acid: Containing a thiazole ring in place of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(11(14)15)1-3(9-10)6(12)13/h1,4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNJSAMXPZRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)CC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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